1,3-Dihydroxyacetone
1,3-Dihydroxyacetone
Dihydroxyacetone, also known as chromelin or DHA, belongs to the class of organic compounds known as monosaccharides. Monosaccharides are compounds containing one carbohydrate unit not glycosidically linked to another such unit, and no set of two or more glycosidically linked carbohydrate units. Monosaccharides have the general formula CnH2nOn. Dihydroxyacetone exists as a solid, soluble (in water), and a very weakly acidic compound (based on its pKa). Dihydroxyacetone has been found in human muscle and epidermis tissues, and has also been primarily detected in urine. Within the cell, dihydroxyacetone is primarily located in the cytoplasm. Dihydroxyacetone exists in all eukaryotes, ranging from yeast to humans. Dihydroxyacetone participates in a number of enzymatic reactions. In particular, Dihydroxyacetone can be converted into glycerol through the action of the enzyme glycerol 2-dehydrogenase. In addition, Dihydroxyacetone can be converted into glycerone phosphate through the action of the enzyme glycerone kinase. Outside of the human body, dihydroxyacetone can be found in a number of food items such as asian pear, walnut, summer savory, and coconut. This makes dihydroxyacetone a potential biomarker for the consumption of these food products.
Dihydroxyacetone is a ketotriose consisting of acetone bearing hydroxy substituents at positions 1 and 3. The simplest member of the class of ketoses and the parent of the class of glycerones. It has a role as a metabolite, an antifungal agent, a human metabolite, a Saccharomyces cerevisiae metabolite, an Escherichia coli metabolite and a mouse metabolite. It is a ketotriose and a primary alpha-hydroxy ketone.
A ketotriose compound. Its addition to blood preservation solutions results in better maintenance of 2,3-diphosphoglycerate levels during storage. It is readily phosphorylated to dihydroxyacetone phosphate by triokinase in erythrocytes. In combination with naphthoquinones it acts as a sunscreening agent.
Dihydroxyacetone is a ketotriose consisting of acetone bearing hydroxy substituents at positions 1 and 3. The simplest member of the class of ketoses and the parent of the class of glycerones. It has a role as a metabolite, an antifungal agent, a human metabolite, a Saccharomyces cerevisiae metabolite, an Escherichia coli metabolite and a mouse metabolite. It is a ketotriose and a primary alpha-hydroxy ketone.
A ketotriose compound. Its addition to blood preservation solutions results in better maintenance of 2,3-diphosphoglycerate levels during storage. It is readily phosphorylated to dihydroxyacetone phosphate by triokinase in erythrocytes. In combination with naphthoquinones it acts as a sunscreening agent.
Brand Name:
Vulcanchem
CAS No.:
96-26-4
VCID:
VC0048652
InChI:
InChI=1S/C3H6O3/c1-2(4)3(5)6/h3,5-6H,1H3
SMILES:
CC(=O)C(O)O
Molecular Formula:
C3H6O3
Molecular Weight:
90.08 g/mol
1,3-Dihydroxyacetone
CAS No.: 96-26-4
Reference Standards
VCID: VC0048652
Molecular Formula: C3H6O3
Molecular Weight: 90.08 g/mol
CAS No. | 96-26-4 |
---|---|
Product Name | 1,3-Dihydroxyacetone |
Molecular Formula | C3H6O3 |
Molecular Weight | 90.08 g/mol |
IUPAC Name | 1,1-dihydroxypropan-2-one |
Standard InChI | InChI=1S/C3H6O3/c1-2(4)3(5)6/h3,5-6H,1H3 |
Standard InChIKey | RXKJFZQQPQGTFL-UHFFFAOYSA-N |
SMILES | CC(=O)C(O)O |
Canonical SMILES | CC(=O)C(O)O |
Colorform | Crystalline powder Colorless, crystalline solid |
Melting Point | 90 °C Mp 80 ° 90°C |
Physical Description | Solid |
Description | Dihydroxyacetone, also known as chromelin or DHA, belongs to the class of organic compounds known as monosaccharides. Monosaccharides are compounds containing one carbohydrate unit not glycosidically linked to another such unit, and no set of two or more glycosidically linked carbohydrate units. Monosaccharides have the general formula CnH2nOn. Dihydroxyacetone exists as a solid, soluble (in water), and a very weakly acidic compound (based on its pKa). Dihydroxyacetone has been found in human muscle and epidermis tissues, and has also been primarily detected in urine. Within the cell, dihydroxyacetone is primarily located in the cytoplasm. Dihydroxyacetone exists in all eukaryotes, ranging from yeast to humans. Dihydroxyacetone participates in a number of enzymatic reactions. In particular, Dihydroxyacetone can be converted into glycerol through the action of the enzyme glycerol 2-dehydrogenase. In addition, Dihydroxyacetone can be converted into glycerone phosphate through the action of the enzyme glycerone kinase. Outside of the human body, dihydroxyacetone can be found in a number of food items such as asian pear, walnut, summer savory, and coconut. This makes dihydroxyacetone a potential biomarker for the consumption of these food products. Dihydroxyacetone is a ketotriose consisting of acetone bearing hydroxy substituents at positions 1 and 3. The simplest member of the class of ketoses and the parent of the class of glycerones. It has a role as a metabolite, an antifungal agent, a human metabolite, a Saccharomyces cerevisiae metabolite, an Escherichia coli metabolite and a mouse metabolite. It is a ketotriose and a primary alpha-hydroxy ketone. A ketotriose compound. Its addition to blood preservation solutions results in better maintenance of 2,3-diphosphoglycerate levels during storage. It is readily phosphorylated to dihydroxyacetone phosphate by triokinase in erythrocytes. In combination with naphthoquinones it acts as a sunscreening agent. |
Solubility | In water, 9.3X10+5 mg/L at 25 dege C Soluble in ethanol, ethyl ether, acetone; insoluble in ligroin Slowly soluble in 1 part water, 15 parts alcohol |
Synonyms | Bis(hydroxymethyl) Ketone; Chromelin; Dihydroxyacetone; Dihyxal; NSC 24343; Otan; Oxantin; Oxatone; Soleal; Triulose; Viticolor; α,α’-Dihydroxyacetone; 2-Propanone, 1,3-Dihydroxy-1,3-dihydroxy-2-propanone; |
Vapor Pressure | 4.35X10-5 mm Hg at 25 °C |
PubChem Compound | 13180982 |
Last Modified | Nov 12 2021 |
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